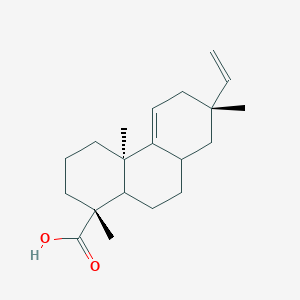
(1R,4aR,7S)-1,4a,7-Trimethyl-7-vinyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydro-phenanthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid is a natural product found in Plagiochila deltoidea, Eleutherococcus senticosus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The compound is a pimarane-type diterpene extracted from Croton oblongifolius. Its structure includes six-membered rings with chair, boat, and half-chair conformations. The compound's absolute configuration has been assigned based on literature on analogous structures (Sunisa Suwancharoen et al., 2010).
Synthetic Studies
Synthetic routes for structurally related compounds have been explored. For instance, a stereocontrolled synthetic pathway for a similar compound, (±)-1,2,3,4,4a,9,10,10a-octahydro-7-methoxy-1,4a-dimethyl-10-oxophenanthrene-1β-carboxylic acid, has been developed (A. K. Banerjee et al., 1979).
Structural Analogues and Derivatives
Several structurally related compounds, like dehydroabietic acid and its derivatives, have been synthesized and analyzed for their conformations and configurations (Xiaoping Rao et al., 2006); (Xiaoping Rao et al., 2009).
Application in Pharmaceutical Industry
Tailor-made amino acids like (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, which are essential pharmacophoric units in some hepatitis C virus inhibitors, illustrate the importance of such compounds in drug development (Tatsunori Sato et al., 2016).
Therapeutic Potential
Compounds structurally related to the subject compound have shown potential therapeutic effects. For example, phenanthrenes from Juncus effusus, including derivatives of phenanthrene carboxylic acid, have exhibited anxiolytic and sedative activities (Yong-Gang Wang et al., 2012).
Chemical Synthesis and Application
Studies on the synthesis and application of related phenanthrene derivatives have been conducted to understand their potential in various fields, including medicinal chemistry (R. W. Baker et al., 1991).
Eigenschaften
Produktname |
(1R,4aR,7S)-1,4a,7-Trimethyl-7-vinyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydro-phenanthrene-1-carboxylic acid |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14?,16?,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
TVHDZSRRHQKNEZ-BDAJPOSXSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@](C1CCC3C2=CC[C@](C3)(C)C=C)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O |
Synonyme |
acanthoic acid pimara-9(11),15-dien-19-oic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



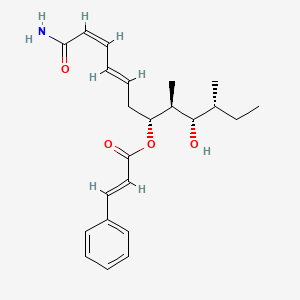
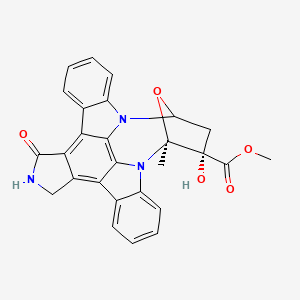
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,11,13,37-heptahydroxy-17-[(8E,10E)-5-hydroxy-7-oxododeca-8,10-dien-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242793.png)
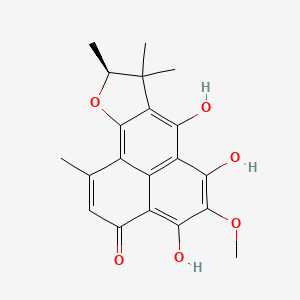
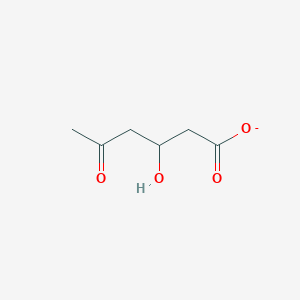
![TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]](/img/structure/B1242797.png)
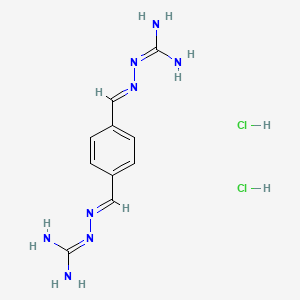
![4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)
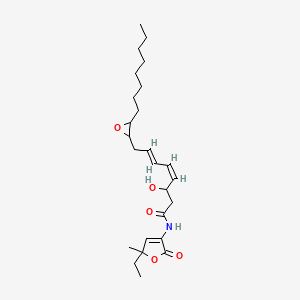
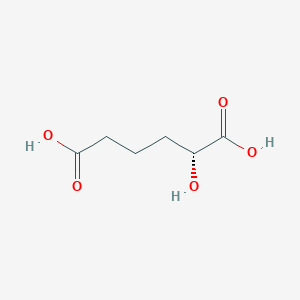
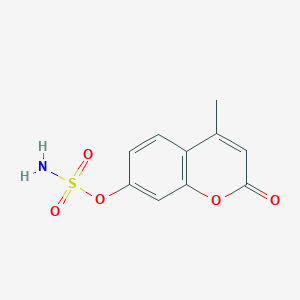
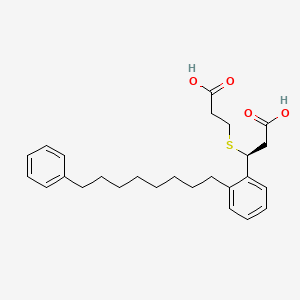
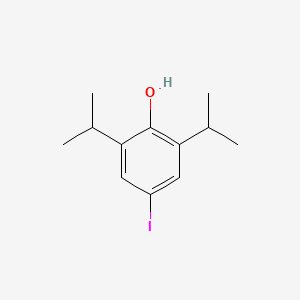
![4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)